Lutetium(III)-acetat

Übersicht

Beschreibung

Lutetium(3+) acetate is a chemical compound that serves as a starting material for the synthesis of various lutetium complexes. It is often used in the preparation of lutetium-based phthalocyanines, coordination polymers, and other lutetium-containing materials. These compounds have applications in areas such as photodynamic therapy, solid-state lighting, and as potential photosensitizers for cancer treatment .

Synthesis Analysis

Lutetium(3+) acetate is utilized in the synthesis of substituted diphthalocyanine complexes through condensation reactions with dilithium phthalocyanines, leading to both symmetrical and unsymmetrical compounds . Additionally, it is used in the preparation of octakis(alkylthio)-substituted lutetium(III) bisphthalocyanines, which are highly soluble in common organic solvents . A novel lutetium(III) acetate phthalocyanine has been synthesized via a Suzuki-Miyaura coupling reaction, followed by quaternization to increase water solubility for photodynamic therapy applications .

Molecular Structure Analysis

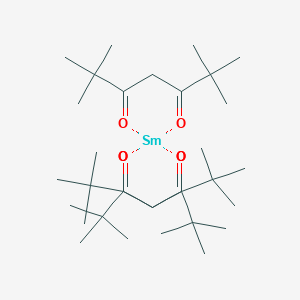

The molecular structure of lutetium(3+) acetate-derived compounds has been characterized using various spectroscopic techniques. For instance, the octakis(alkylthio)-substituted lutetium(III) bisphthalocyanine crystallizes in the monoclinic space group C2/c, with specific cell parameters and a temperature-dependent magnetic susceptibility that aligns with one unpaired electron per molecular unit . The crystal structure of tris-(2,2,6,6-tetramethylheptane-3,5-dionato)lutetium(III) is orthorhombic, with a distorted trigonal prism formed by six oxygen atoms around the central lutetium ion .

Chemical Reactions Analysis

The chemical reactions involving lutetium(3+) acetate are diverse. For example, the thermal decomposition of lutetium(III) acetate tetrahydrate has been studied, revealing that it decomposes to anhydrous acetate and eventually to lutetium(III) oxide through an intermediate compound . The synthesis of lutetium(III) coordination polymers with 2,5-dihydroxybenzene-1,4-dicarboxylate anion has also been reported, resulting in three-dimensional metal-organic frameworks .

Physical and Chemical Properties Analysis

The physical and chemical properties of lutetium(3+) acetate-derived materials have been extensively studied. The thermal decomposition process of lutetium(III) acetate tetrahydrate involves a reversible transition and the release of acetone and carbon dioxide . The photophysical properties, such as fluorescence quantum yield and singlet oxygen generation, are crucial for applications in photodynamic therapy, with some lutetium phthalocyanines showing promising properties as potential photosensitizers . The magnetic and photoluminescent properties of lutetium(III) coordination polymers have also been investigated, demonstrating the potential for applications in magnetic and lighting technologies .

Wissenschaftliche Forschungsanwendungen

Krebsbehandlung: Gezielte Strahlentherapie

Lutetium(III)-acetat ist von entscheidender Bedeutung für die Synthese von Radiopharmaka, insbesondere solcher, die das Isotop Lutetium-177 (177Lu) beinhalten. Diese Verbindungen werden in der gezielten Strahlentherapie zur Behandlung von Krebs eingesetzt . Das radioaktive Lutetium liefert Strahlung direkt an die Krebszellen und minimiert so die Schädigung des umliegenden gesunden Gewebes. Diese Methode ist besonders vorteilhaft für die Behandlung von Krebserkrankungen, die mit konventionellen Therapien schwer zu behandeln sind.

Diagnostische Bildgebung

Im Bereich der diagnostischen Bildgebung spielen Lutetium-basierte Radiopharmaka eine entscheidende Rolle. Sie werden in der Positronen-Emissions-Tomographie (PET) und der Single Photon Emission Computed Tomography (SPECT) eingesetzt . Diese bildgebenden Verfahren liefern detaillierte Visualisierungen von inneren Körperstrukturen und sind unerlässlich für die Diagnose, Stadieneinteilung und Überwachung von Krankheiten, darunter verschiedene Krebsformen.

Photodynamische Therapie (PDT)

This compound wird bei der Entwicklung von Phthalocyaninen für die photodynamische Therapie eingesetzt . Diese Verbindungen erzeugen, wenn sie durch Licht aktiviert werden, Singulett-Sauerstoff, der für Krebszellen giftig ist. This compound-Phthalocyanine sind besonders effektiv bei der Erzeugung großer Mengen an Singulett-Sauerstoff, was sie zu vielversprechenden Kandidaten für PDT-Anwendungen macht.

Photokatalyse

In photokatalytischen Anwendungen zeigen this compound-Phthalocyanine Potenzial als Photosensibilisatoren . Sie können Lichtenergie nutzen, um chemische Reaktionen anzutreiben, was in der Umweltbehebung und der organischen Synthese von Wert ist. Diese Anwendung nutzt die einzigartigen photochemischen Eigenschaften von Lutetium-basierten Verbindungen.

Materialwissenschaft: Kristallbildung

This compound reagiert mit anderen Verbindungen, wie z. B. Ammoniumfluorid, unter Bildung von Lutetiumfluorid-Kristallen . Diese Kristalle finden Anwendung in der Materialwissenschaft, wo sie aufgrund ihrer einzigartigen physikalischen Eigenschaften bei der Herstellung optischer Komponenten und elektronischer Bauteile verwendet werden können.

Nuklearmedizin: Personalisierte Behandlung

Die Verwendung von Lutetium-177 in Radiopharmaka stellt einen Schritt in Richtung personalisierte Medizin dar . Durch die Kombination dieses Isotops mit spezifischen Molekülen, die auf krankhafte Zellen abzielen, können Behandlungen auf die individuellen physiologischen Prozesse des Einzelnen abgestimmt werden, wodurch die Wirksamkeit erhöht und Nebenwirkungen reduziert werden.

Forschungsinstrument: Studium der Koordinationschemie

Die Koordinationschemie von Lutetium ist in der wissenschaftlichen Forschung von großem Interesse. This compound wird verwendet, um die grundlegende Koordinationschemie und die Eigenschaften des Lu^3+-Ions zu untersuchen, was für die Entwicklung neuer Chelatoren und Radiomarkierungstechniken relevant ist .

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Lutetium(3+) acetate, also known as lutetium(iii) acetate, is a compound that primarily targets somatostatin receptors (SSRTs), which are inhibitory G-protein coupled receptors ubiquitously expressed in normal and cancer cells . The natural ligand of SSRTs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .

Mode of Action

Lutetium(3+) acetate interacts with its targets by binding to the somatostatin receptors on the surface of cells that express this receptor . This binding allows Lutetium(3+) acetate to deliver beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells . This targeted treatment uses radiation to damage SSTR-positive cells and neighboring cells .

Biochemical Pathways

The primary biochemical pathway affected by Lutetium(3+) acetate is the somatostatin signaling pathway. By binding to somatostatin receptors, Lutetium(3+) acetate can inhibit the release of various hormones, thereby affecting multiple downstream effects. For example, it has been shown to have a high affinity for SSTR subtype 2, which is overexpressed in gastroenteropancreatic neuroendocrine tumors .

Pharmacokinetics

It is known that lutetium(3+) acetate is a water-soluble salt that forms colorless crystals . It forms crystalline hydrates in the form of Lu(CH3COO)3•nH2O, where n = 1 or 4 . These properties may influence its absorption, distribution, metabolism, and excretion in the body, thereby affecting its bioavailability.

Result of Action

The molecular and cellular effects of Lutetium(3+) acetate’s action primarily involve the damage to SSTR-positive cells and neighboring cells due to the delivered beta minus (β-) radiation . This damage can lead to the death of these cells, which can be beneficial in the treatment of conditions like gastroenteropancreatic neuroendocrine tumors .

Action Environment

The action, efficacy, and stability of Lutetium(3+) acetate can be influenced by various environmental factors. For instance, the presence of other ions in the environment could potentially affect the compound’s action. As an example, Lutetium(3+) acetate reacts with ammonium fluoride to produce lutetium fluoride . .

Eigenschaften

IUPAC Name |

lutetium(3+);triacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H4O2.Lu/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMPHWTSLMNFNFB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Lu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9LuO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890781 | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hydrate: White hygroscopic crystals; [Acros Organics MSDS] | |

| Record name | Lutetium(III) acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

18779-08-3 | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018779083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, lutetium(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lutetium(3+) acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.